molecular formula C28H24BrNO6 B12462944 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12462944
M. Wt: 550.4 g/mol
InChI Key: USQZEUWSPIDNOS-UHFFFAOYSA-N
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Description

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound featuring multiple functional groups, including bromophenyl, carbonyl, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenols.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonyl groups can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C28H24BrNO6

Molecular Weight

550.4 g/mol

IUPAC Name

[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C28H24BrNO6/c1-2-18-5-3-4-6-24(18)30-16-21(15-26(30)32)27(33)35-17-25(31)19-9-13-23(14-10-19)36-28(34)20-7-11-22(29)12-8-20/h3-14,21H,2,15-17H2,1H3

InChI Key

USQZEUWSPIDNOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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